4-[(2-Bromoethyl)sulfanyl]pyridine

Organic Synthesis Alkylation Leaving Group

4-[(2-Bromoethyl)sulfanyl]pyridine (CAS 103057-15-4) is a research-grade, bifunctional heterocyclic building block for medicinal chemistry and chemical biology. Its unique 4-position thioether linkage and reactive bromoethyl chain make it an essential cysteine-reactive warhead precursor for targeted covalent inhibitor (TCI) programs. This scaffold also serves as a versatile intermediate for generating diverse compound libraries through sequential cross-coupling and nucleophilic substitution. Ensure your synthesis pipeline benefits from a privileged scaffold that cannot be trivially replaced by 2-substituted analogs without compromising reactivity or downstream results.

Molecular Formula C7H8BrNS
Molecular Weight 218.12
CAS No. 103057-15-4
Cat. No. B1649667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Bromoethyl)sulfanyl]pyridine
CAS103057-15-4
Molecular FormulaC7H8BrNS
Molecular Weight218.12
Structural Identifiers
SMILESC1=CN=CC=C1SCCBr
InChIInChI=1S/C7H8BrNS/c8-3-6-10-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2
InChIKeyZUXNSAWDSDMHQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[(2-Bromoethyl)sulfanyl]pyridine CAS 103057-15-4: Structure, Class & Procurement Baseline


4-[(2-Bromoethyl)sulfanyl]pyridine (CAS 103057-15-4) is a bifunctional organic compound classified as a 4-substituted pyridine derivative bearing a 2-bromoethyl thioether side chain [1]. With a molecular formula of C7H8BrNS and a molecular weight of 218.12 g/mol, this compound serves as a versatile synthetic intermediate and a potential covalent probe in chemical biology . Its structural features—a pyridine ring for molecular recognition and a reactive bromoethyl group for alkylation—position it within the broader class of heterocyclic alkylating agents used in medicinal chemistry and targeted covalent inhibitor development .

Why 4-[(2-Bromoethyl)sulfanyl]pyridine Cannot Be Replaced by Generic Analogs


Substituting 4-[(2-Bromoethyl)sulfanyl]pyridine with a structurally similar pyridine derivative (e.g., 2-(2-bromoethyl)pyridine or 4-[(2-chloroethyl)sulfanyl]pyridine) is scientifically non-trivial. The compound's unique combination of a 4-position sulfur linker and a terminal bromoalkyl chain dictates both its reactivity profile and its potential for downstream functionalization. While a 2-substituted analog like 2-(2-bromoethyl)pyridine exists, the difference in substitution pattern on the pyridine ring fundamentally alters the molecule's electronic properties, steric environment, and, consequently, its behavior in nucleophilic substitution and cross-coupling reactions . Therefore, substituting one for the other without re-optimizing an entire synthetic or biological workflow is unlikely to yield comparable results.

Quantitative Evidence Guide for 4-[(2-Bromoethyl)sulfanyl]pyridine Differentiation


Reactivity Benchmark: S_N2 Alkylation Potential vs. Chloro and Iodo Analogs

The terminal bromine atom in 4-[(2-Bromoethyl)sulfanyl]pyridine serves as an excellent leaving group, rendering the adjacent carbon highly electrophilic for S_N2 reactions. Compared to its chloroethyl analog, the bromine atom in 4-[(2-Bromoethyl)sulfanyl]pyridine is a significantly better leaving group, leading to faster reaction kinetics under identical conditions. Conversely, while the iodoethyl analog would be even more reactive, it is also markedly less stable, prone to decomposition and unwanted side reactions . This positions the bromoethyl group as the optimal balance between high reactivity and manageable stability for standard laboratory alkylation procedures .

Organic Synthesis Alkylation Leaving Group

Synthetic Route Specificity: 4-Mercaptopyridine Alkylation vs. Alternative Methods

The most direct and well-documented synthesis of 4-[(2-Bromoethyl)sulfanyl]pyridine involves the nucleophilic substitution reaction between 4-mercaptopyridine and 1,2-dibromoethane. While exact yields for the base form are not publicly specified in authoritative databases, this route leverages the high nucleophilicity of the thiol group and the electrophilicity of the dibromoethane . This is a distinct synthetic pathway compared to the synthesis of, for example, 2-(2-bromoethyl)pyridine, which often starts from 2-pyridin-2-yl-ethanol and involves bromination with PBr3 . The 4-mercaptopyridine route directly installs the sulfur linker, a key structural differentiator. Additionally, a patented process exists for the preparation of sulfur-substituted pyridine derivatives, indicating industrial-scale relevance and optimized methodology for this class of compounds [1].

Synthetic Methodology Thioether Formation Pyridine Functionalization

Reactivity Advantage: Directed Substitution via Pyridine Nitrogen Quaternization

The pyridine nitrogen in 4-[(2-Bromoethyl)sulfanyl]pyridine can be quaternized, generating a pyridinium species. This transformation dramatically increases the electrophilicity of the adjacent bromoethyl carbon. Research on 2-bromoethyl-pyridinium derivatives demonstrates that this quaternization enables a unique intramolecular rearrangement during substitution with less reactive nucleophiles like secondary amines and thiols [1]. The reaction is 'directed' by an initial addition of the nucleophile to the iminium moiety. This pathway is not accessible to simple bromoethyl arenes or non-basic heterocycles. For 4-[(2-Bromoethyl)sulfanyl]pyridine, this implies a potential for site-specific or 'switchable' reactivity after quaternization, a feature not shared by non-pyridine analogs like (2-bromoethyl)benzene derivatives [2].

Chemical Biology Covalent Modification Reaction Mechanism

Electronic Property Differentiation: Computed LogP and Polar Surface Area

Computationally derived physicochemical properties offer a basis for differentiation. 4-[(2-Bromoethyl)sulfanyl]pyridine has a computed XLogP3-AA of 2.1 and a Topological Polar Surface Area (TPSA) of 38.2 Ų [1]. While direct comparative data for the closest analogs (e.g., 4-[(2-chloroethyl)sulfanyl]pyridine) is not available in the same database, the computed LogP value provides a quantitative baseline for understanding its lipophilicity relative to the pyridine core (XLogP3 for pyridine is ~0.6) [2]. This significant increase in lipophilicity (ΔLogP ≈ +1.5) is directly attributable to the (2-bromoethyl)sulfanyl substituent, indicating improved membrane permeability potential compared to unsubstituted pyridine. This is a key differentiator for applications in cell-based assays or in vivo studies, where passive diffusion across lipid bilayers is crucial.

Physicochemical Properties Drug-likeness Lipophilicity

High-Value Application Scenarios for 4-[(2-Bromoethyl)sulfanyl]pyridine


Development of Targeted Covalent Inhibitors (TCIs)

As a potential cysteine-reactive covalent modifier, 4-[(2-Bromoethyl)sulfanyl]pyridine can be used as a key warhead or building block in the design of targeted covalent inhibitors (TCIs). Its bromoethyl group can form a covalent bond with a nucleophilic cysteine residue in a target protein's active site. This application leverages the compound's alkylating ability and the potential for quaternization-driven reactivity to achieve target engagement, a core principle in modern drug discovery for kinases and other enzyme classes .

Synthesis of Complex Sulfur-Containing Heterocycles

The compound's primary value in organic synthesis is as a versatile intermediate. The bromoethyl group can undergo nucleophilic substitution with a wide range of nucleophiles (amines, thiols, alkoxides), while the pyridine ring can participate in cross-coupling reactions. The sulfur atom itself is a potential site for further functionalization, such as oxidation to a sulfoxide or sulfone. This trifunctional nature makes it a privileged scaffold for generating diverse compound libraries in medicinal chemistry .

Functionalization of Polymers and Biomaterials

In materials science, 4-[(2-Bromoethyl)sulfanyl]pyridine can be used to introduce a reactive pyridyl-thioether moiety onto polymer backbones or surfaces. The bromoethyl group can be used for grafting via alkylation of nucleophilic sites on a polymer, while the pyridine nitrogen provides a site for metal coordination or pH-sensitive behavior. This bifunctionality is useful for creating smart materials or chromatographic resins with specific affinity properties .

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